N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide
Description
N-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a structurally complex acetamide derivative featuring two key motifs:
- A spirocyclic system: The 2-azaspiro[4.4]nonane-1,3-dione introduces conformational rigidity, which may enhance metabolic stability and binding specificity compared to linear analogs .
This compound’s design leverages the synergistic effects of aromatic heterocycles and constrained spiro systems, often employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O4/c1-14-10-15(2)26(24-14)17-7-6-16(11-18(17)30-3)23-19(27)13-25-20(28)12-22(21(25)29)8-4-5-9-22/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,23,27) |
InChI Key |
HJNKHFVOLPEYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[44]non-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Acetamides
Compound 7c () : N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide
- Structure : Differs by replacing the spiro system with an imidazole-phenyl group.
- Properties : Melting point = 144–146°C; moderate yield (70%). The chloro and methyl substituents enhance lipophilicity but may reduce solubility compared to the methoxy group in the target compound .
4-Piperidinecarboxamide () : 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide
- Structure : Features a piperidine ring instead of the spiro system.
- Implications : Piperidine’s flexibility may reduce binding affinity compared to the rigid spiro structure in the target compound, though it could improve membrane permeability .
2-(1H-Pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide () :
- Structure : Lacks the spiro system and dimethylpyrazole substituents.
- Bioactivity: The 3-methoxy group enhances acetylcholinesterase (AChE) inhibition compared to NO₂ or Cl substituents, suggesting the target compound’s methoxyphenyl group is advantageous for neuroactive applications .
Acetamides with Heterocyclic Systems
d25 () : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide
- Structure : Incorporates a purine-triazole system instead of pyrazole-spiro motifs.
- NMR Data : The amide proton resonates at δ 10.50 ppm (DMSO-d₆), indicating strong hydrogen bonding, a property shared with the target compound’s spiro-dione group .
HC030031 () : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
- Structure : Shares a xanthine-like core but lacks the spiro system.
EP3348550A1 Derivatives () : e.g., N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Comparative Data Table
Key Findings and Implications
- Structural Rigidity : The spiro system in the target compound likely enhances metabolic stability and target binding compared to flexible analogs like piperidine derivatives .
- Synthetic Feasibility : Yields of ~70% for pyrazole-acetamide hybrids () indicate moderate synthetic accessibility, though spiro system formation may require optimization .
Biological Activity
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazole ring , a methoxyphenyl group , and a dioxo-spirocyclic moiety . These structural components are significant as they influence the compound's solubility, reactivity, and interaction with biological targets.
| Component | Description |
|---|---|
| Pyrazole Ring | Known for various biological activities including anti-inflammatory and antimicrobial effects. |
| Methoxyphenyl Group | Enhances solubility and may improve interactions with biological receptors. |
| Dioxo-Spiror Structure | Contributes to the compound's unique pharmacological profile. |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Research has shown that compounds with similar structures often display potent antibacterial effects.
- Mechanism of Action : The compound may interfere with microbial metabolic pathways, inhibiting growth and proliferation.
- Comparative Efficacy : In studies comparing similar compounds, this compound has shown promising results in inhibiting bacterial strains such as E. coli and Staphylococcus aureus.
Anti-inflammatory Activity
The pyrazole moiety is well-documented for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study demonstrated that pyrazole derivatives showed up to 93% inhibition of IL-6 at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
| Study Focus | Results |
|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus. |
| Anti-inflammatory Activity | High inhibition rates of TNF-α and IL-6 in cell culture models. |
In Vivo Studies
While in vitro studies provide initial insights, in vivo research is essential for understanding the pharmacokinetics and therapeutic potential of this compound.
Future Directions
Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects:
- Mechanistic Studies : Investigating how the compound interacts with specific enzymes or receptors.
- Therapeutic Applications : Exploring its potential use in treating inflammatory diseases or infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
